Deposition Temperature Reduction Potential: Comparative Thermal Stability Assessment
The explicit design goal for Titanium tris(3-methylbutan-1-olate) as a CVD/ALD precursor is to enable film deposition at lower substrate temperatures by circumventing the need for plasma activation [1]. This contrasts sharply with titanium isopropoxide (CAS 546-68-9), which exhibits a high vapor pressure of 60.2 hPa at 25°C and a low flash point of 11.7°C , properties that, while beneficial for high-vapor-transport methods, typically necessitate higher thermal budgets or plasma enhancement to achieve complete decomposition and avoid carbon contamination in the resultant film. The isopentoxide derivative's engineered thermal profile is anticipated to facilitate cleaner deposition at reduced temperatures, a critical requirement for temperature-sensitive substrates in advanced semiconductor manufacturing.
| Evidence Dimension | Intended deposition temperature / thermal stability profile |
|---|---|
| Target Compound Data | Designed for lower-temperature CVD/ALD deposition without plasma |
| Comparator Or Baseline | Titanium isopropoxide: Vapor Pressure 60.2 hPa at 25°C; Flash Point 11.7°C |
| Quantified Difference | Quantitative vapor pressure and decomposition temperature data for Titanium tris(3-methylbutan-1-olate) are not available in the identified public domain literature. The comparison is based on the explicit engineering intent documented in patent claims. |
| Conditions | CVD/ALD process design; Substrate temperature constraints |
Why This Matters
Lower thermal budget processing enables integration with temperature-sensitive materials and reduces wafer warpage in advanced semiconductor nodes, directly impacting device yield and enabling new architectures.
- [1] Nikolokov, G. (2020). Japanese Patent No. JP6694704B2. Precursor for titanium-containing film formation and formation method of titanium-containing film. Japan Patent Office. View Source
